Potassium (3-bromo-5-methylphenyl)trifluoroborate
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Overview
Description
Potassium (3-bromo-5-methylphenyl)trifluoroboranuide is an organoboron compound that belongs to the class of potassium trifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The presence of the trifluoroborate group makes this compound highly stable under oxidative conditions, and the bromine and methyl groups add unique reactivity profiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3-bromo-5-methylphenyl)trifluoroboranuide typically involves the reaction of 3-bromo-5-methylphenylboronic acid with potassium hydrogen fluoride (KHF2) in an aqueous medium. The reaction proceeds as follows:
3-bromo-5-methylphenylboronic acid+KHF2→potassium (3-bromo-5-methylphenyl)trifluoroboranuide+H2O
The reaction is usually carried out at room temperature and requires careful control of pH to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoroborates, including potassium (3-bromo-5-methylphenyl)trifluoroboranuide, involves large-scale reactors where the reactants are mixed under controlled conditions. The process may include additional purification steps such as recrystallization to achieve high purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions
Potassium (3-bromo-5-methylphenyl)trifluoroboranuide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in cross-coupling reactions.
Base: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvents: Typically, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used.
Major Products
The major products of these reactions depend on the specific reactants used. For example, in a Suzuki-Miyaura reaction, the product would be a biaryl compound formed by coupling the aryl group of potassium (3-bromo-5-methylphenyl)trifluoroboranuide with another aryl halide.
Scientific Research Applications
Potassium (3-bromo-5-methylphenyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in forming carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism by which potassium (3-bromo-5-methylphenyl)trifluoroboranuide exerts its effects is primarily through its role as a nucleophilic partner in cross-coupling reactions. The trifluoroborate group facilitates the transfer of the aryl group to the palladium catalyst, which then undergoes transmetalation and reductive elimination to form the desired product.
Comparison with Similar Compounds
Similar Compounds
- Potassium 3-bromophenyltrifluoroborate
- Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide
Uniqueness
Potassium (3-bromo-5-methylphenyl)trifluoroboranuide is unique due to the presence of both bromine and methyl groups, which provide distinct reactivity profiles compared to other trifluoroborates. This makes it particularly useful in specific synthetic applications where these functional groups are advantageous.
Properties
Molecular Formula |
C7H6BBrF3K |
---|---|
Molecular Weight |
276.93 g/mol |
IUPAC Name |
potassium;(3-bromo-5-methylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H6BBrF3.K/c1-5-2-6(8(10,11)12)4-7(9)3-5;/h2-4H,1H3;/q-1;+1 |
InChI Key |
LJZDPTVVOPPOPH-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)Br)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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